

X-ray crystallography of compounds derived from 4,5-Difluoro-2-methoxybenzylamine

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Compound of Interest

Compound Name: 4,5-Difluoro-2-methoxybenzylamine

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A Comparative Crystallographic Analysis of Fluorinated Benzylamine Precursors

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount for rational drug design. The introduction of fluorine atoms can significantly alter a compound's physicochemical properties, influencing its conformation, crystal packing, and ultimately its biological activity. This guide provides a comparative analysis of the X-ray crystal structure of a 4,5-difluoro-substituted phenyl derivative and its non-fluorinated analog, offering insights into the structural impact of difluorination.

This analysis focuses on N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide, a compound featuring the 4,5-difluoro substitution pattern relevant to derivatives of **4,5-Difluoro-2-methoxybenzylamine**. For comparative purposes, its structural parameters are contrasted with its non-fluorinated counterpart, N-(2-iodophenyl)benzenesulfonamide. While not direct derivatives of the target benzylamine, these structures provide valuable data on the influence of the 4,5-difluoro substitution on the phenyl ring's geometry and intermolecular interactions.

Comparative Crystallographic Data

The following table summarizes key crystallographic data for the two compounds, allowing for a direct comparison of their structural parameters.

Parameter	N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide[1][2]	N-(2-iodophenyl)benzenesulfonamide[1][2]	N-(4-methoxyphenyl)acetamide[3][4]
Chemical Formula	C ₁₂ H ₈ F ₂ INO ₂ S	C ₁₂ H ₁₀ INO ₂ S	C ₉ H ₁₁ NO ₂
Crystal System	Triclinic	Monoclinic	Orthorhombic
Space Group	P-1	P2 ₁ /c	Pbca
Unit Cell Dimensions			
a (Å)	6.2351 (10)	9.948 (3)	9.1172 (2)
b (Å)	26.0156 (4)	8.833 (3)	7.4950 (2)
c (Å)	12.4864 (2)	11.420 (3)	24.6628 (5)
α (°)	90	90	90
β (°)	93.243 (2)	102.682 (4)	90
γ (°)	90	90	90
Volume (Å ³)	2022.17 (6)	978.1 (5)	1686.13 (7)
Calculated Density (Mg m ⁻³)	1.519	-	-
Torsion Angle (C7—N1—S1—C6) (°)	-61.1 (6)	-69.0 (2)	-
Dihedral Angle between Benzene Rings (°)	73.1 (1)	44.1 (1)	-

The Influence of Difluorination on Molecular Conformation and Crystal Packing

The substitution of two hydrogen atoms with fluorine in the 4 and 5 positions of the phenyl ring leads to notable differences in the crystal structures of the analyzed compounds. The symmetry of the crystal system changes from monoclinic in the non-fluorinated compound to triclinic in

the difluorinated analogue.[1][2] This change is accompanied by distinct molecular conformations and packing features.

In N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide, the molecules are linked by N—H \cdots O(S) hydrogen bonds, forming dimers.[1][2] In contrast, the crystal packing of N-(2-iodophenyl)benzenesulfonamide is dominated by N—H \cdots O hydrogen-bonding interactions that link the molecules into chains.[1][2] The dihedral angle between the two benzene rings is significantly larger in the difluorinated compound (73.1 (1)°) compared to its non-fluorinated counterpart (44.1 (1)°).[1][2]

Experimental Protocols

The following section outlines a general methodology for the single-crystal X-ray diffraction analysis of compounds similar to those discussed.

Synthesis and Crystallization

Synthesis of N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide: To a solution of 4,5-difluoro-2-iodoaniline in a suitable dry solvent such as dichloromethane, benzenesulfonyl chloride and a base like pyridine are slowly added. The reaction mixture is stirred at room temperature under an inert atmosphere. Upon completion, the reaction is quenched with water, and the product is extracted, dried, and purified.[1]

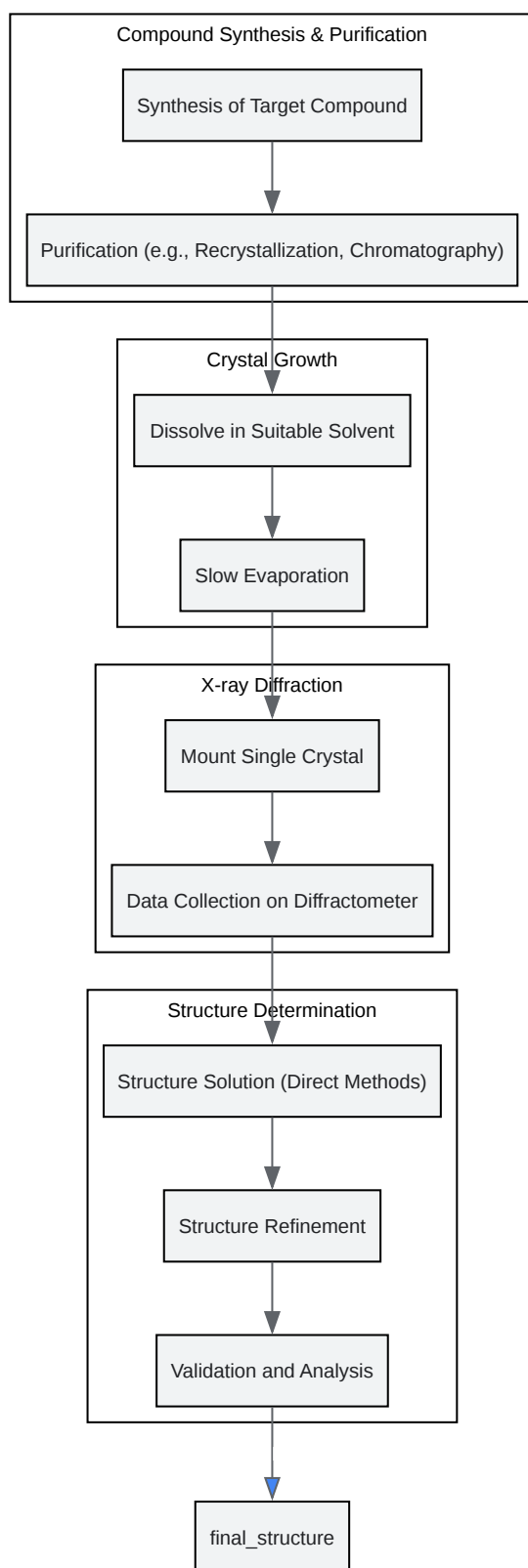
Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified compound in an appropriate solvent.

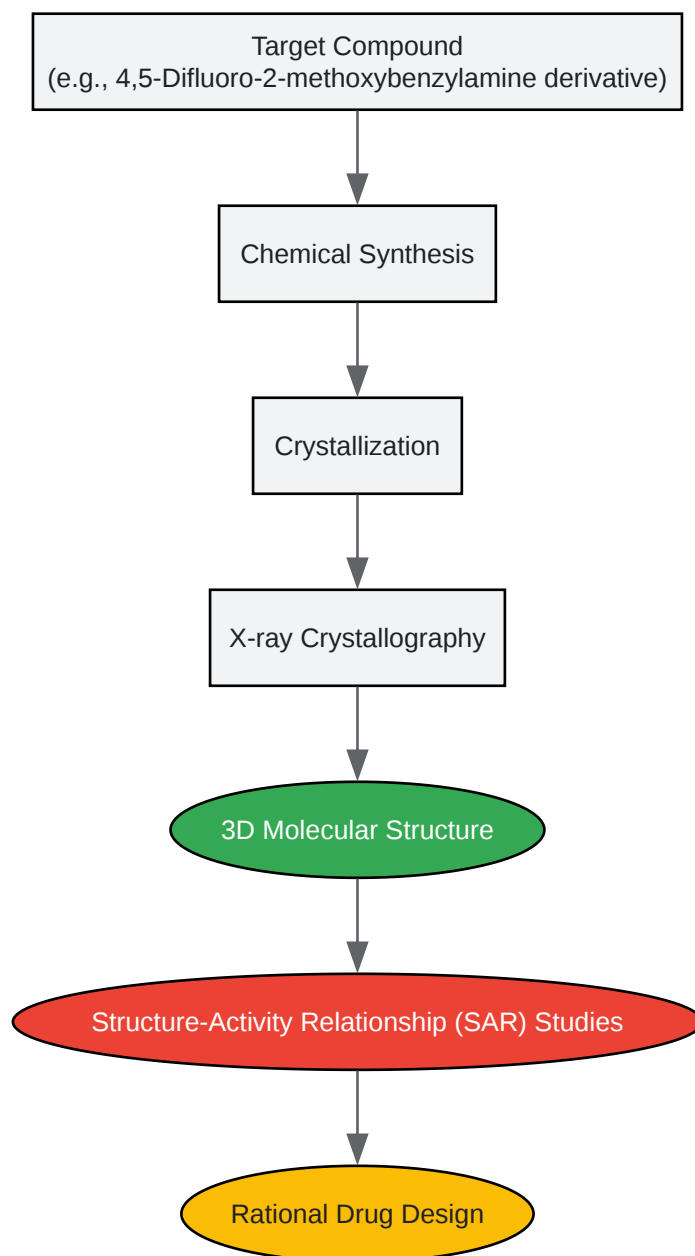
X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected, typically at a low temperature to minimize thermal vibrations. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F^2 .

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for X-ray crystallography.





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